molecular formula C5H6F2IN3O2S B2524834 1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide CAS No. 1946823-39-7

1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide

Cat. No.: B2524834
CAS No.: 1946823-39-7
M. Wt: 337.08
InChI Key: JBISANMZTNSZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of both difluoroethyl and iodopyrazole groups in its structure makes it a versatile compound for chemical synthesis and research.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-difluoroethylamine with 5-iodopyrazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using advanced purification techniques and catalysts .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group enhances the lipophilicity and binding affinity of the compound, allowing it to effectively interact with hydrophobic pockets in proteins. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)-5-bromopyrazole-4-sulfonamide: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and binding properties.

    1-(2,2-Difluoroethyl)-5-chloropyrazole-4-sulfonamide: Contains a chlorine atom, leading to different chemical and biological properties.

    1-(2,2-Difluoroethyl)-5-fluoropyrazole-4-sulfonamide: The presence of a fluorine atom alters its electronic properties and reactivity

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-iodopyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2IN3O2S/c6-4(7)2-11-5(8)3(1-10-11)14(9,12)13/h1,4H,2H2,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBISANMZTNSZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1S(=O)(=O)N)I)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.